molecular formula C28H27NO5 B3263026 2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-82-1

2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B3263026
CAS No.: 365542-82-1
M. Wt: 457.5 g/mol
InChI Key: VVTUPLMRUAQYCL-JQIJEIRASA-N
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Description

This compound is a benzo[f]chromen-based derivative featuring a diethylamino group at position 3, a vinyl linkage, and a 6-methoxy-benzoic acid methyl ester moiety. Its structure combines a rigid heterocyclic core (benzo[f]chromen) with electron-donating (diethylamino) and electron-withdrawing (ester) substituents, which may confer unique photophysical and chemical properties.

Properties

IUPAC Name

methyl 2-[(E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-5-29(6-2)27-21(16-14-19-11-9-13-22(32-3)24(19)28(31)33-4)26(30)25-20-12-8-7-10-18(20)15-17-23(25)34-27/h7-17H,5-6H2,1-4H3/b16-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTUPLMRUAQYCL-JQIJEIRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=O)C2=C(O1)C=CC3=CC=CC=C32)C=CC4=C(C(=CC=C4)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=C(C(=O)C2=C(O1)C=CC3=CC=CC=C32)/C=C/C4=C(C(=CC=C4)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117452
Record name Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxo-1H-naphtho[2,1-b]pyran-2-yl]ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-82-1
Record name Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxo-1H-naphtho[2,1-b]pyran-2-yl]ethenyl]-6-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxo-1H-naphtho[2,1-b]pyran-2-yl]ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester , with the CAS number 365542-83-2 , is a synthetic derivative characterized by its complex structure, which includes a benzoic acid moiety and a diethylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.

  • Molecular Formula : C28H29NO5
  • Molecular Weight : 459.53 g/mol
  • IUPAC Name : Methyl 2-{2-[3-(diethylamino)-1-oxo-1H-benzo[f]chromen-2-yl]ethenyl}-6-methoxybenzoate

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity : Research indicates that derivatives of benzoic acid, including this compound, may exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Proteasome and Autophagy Modulation : Similar compounds have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis and protein degradation. This modulation is particularly relevant in aging and cancer contexts .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound does not exhibit cytotoxic effects on normal human fibroblasts at certain concentrations, suggesting a favorable safety profile for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
Proteasome ModulationEnhances UPP and ALP activity
CytotoxicityLow cytotoxicity in normal fibroblasts
Enzyme InteractionPotential binding with cathepsins B and L

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Biology evaluated the anticancer properties of various benzoic acid derivatives, including the compound of interest. The results indicated that at concentrations ranging from 5 to 20 µM, the compound significantly reduced cell viability in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines while sparing normal fibroblasts . The mechanism was attributed to the activation of apoptotic pathways.

Case Study 2: Proteostasis Network Modulation

In a separate investigation focusing on proteostasis, the compound was assessed for its ability to enhance proteasomal activity. The findings revealed that it could activate both chymotrypsin-like and caspase-like activities in human foreskin fibroblasts, thereby promoting protein degradation pathways essential for cellular health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester 2H-chromen Ethyl linker, diethylamino, 6-methoxy-benzoate ~395 (estimated) Ester, amine, vinyl
2-(2-(4-Chloro-thiazol-5-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester Thiazole Chloro-thiazolyl, vinyl, ethyl ester 323.8 Thiazole, chloro, ester
Methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate Benzofuran Dimethoxyphenyl, oxyacetate ~358 (estimated) Benzofuran, ester, methoxy
3-Benzyl-2-(benzylimino)tetrahydro-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester Thiazine Benzyl, imino, tetrahydro-oxo 368.45 Thiazine, imino, ester

Key Differences and Implications

  • Thiazole and thiazine derivatives lack aromatic fusion, reducing π-conjugation but introducing sulfur-based reactivity.
  • Substituent Effects: The diethylamino group in the target compound and its 2H-chromen analogue introduces strong electron-donating effects, which may stabilize excited states in photochemical applications. Methoxy groups (common in ) improve solubility in polar solvents but may reduce membrane permeability.
  • Synthetic Accessibility: The target compound’s synthesis likely involves Heck coupling or Knoevenagel condensation for the vinyl linkage, similar to methods for thiazole derivatives . Thiazine derivatives require multistep heterocyclic ring formation, leading to lower yields (~70–90% in comparable syntheses ).

Physicochemical and Spectral Properties

  • Solubility: The diethylamino group in the target compound enhances solubility in organic solvents (e.g., DMSO, chloroform) compared to non-aminated analogues .
  • Spectroscopy: IR: Ester C=O stretch at ~1700 cm⁻¹; chromen C=O at ~1650 cm⁻¹ . NMR: Diethylamino protons appear as a quartet (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) . MS: Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ ~495 for the target compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

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